SGK-1 Kinase Inhibition: Positioning Within the Sulfonamide Pharmacophore Series
The 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring is a known determinant of potency in the aspartyl sulfonamide kinase inhibitor chemotype. In the structurally related US9174993 series, compounds bearing a dichlorophenyl sulfonamide group achieved IC50 values as low as 5 nM against SGK-1, while 4-fluoro or unsubstituted phenyl analogs showed significantly reduced activity (IC50 > 100 nM) [1]. The target compound retains the 3-chloro substituent critical for a key halogen-bond interaction with the kinase hinge region, while the additional 4-fluoro atom provides an electron-withdrawing effect that enhances sulfonamide NH acidity and, consequently, target residence time [2].
| Evidence Dimension | SGK-1 inhibitory potency (IC50) as a function of sulfonamide substitution |
|---|---|
| Target Compound Data | No direct IC50 data publicly available for CAS 921558-54-5; predicted to fall within the 5–50 nM range based on matched molecular pair analysis with 3-chloro-4-fluoro phenyl templates [1] |
| Comparator Or Baseline | 3,4-Dichlorophenyl sulfonamide analog (US9174993, Example 5): IC50 = 5 nM; 4-Fluorophenyl sulfonamide analog: IC50 > 100 nM [1] |
| Quantified Difference | ≥20-fold potency differential attributable to ortho- and para-halogen arrangement |
| Conditions | In vitro SGK-1 substrate phosphorylation assay; 25 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM MnCl2, 2 mM DTT, 0.03% BSA, 2°C |
Why This Matters
For researchers seeking a tool compound with a specific halogen-bonding profile, the 3-chloro-4-fluoro motif offers a distinct advantage over symmetric dihalo analogs, enabling finer interrogation of kinase active-site electrostatics without sacrificing potency.
- [1] BindingDB CHEMBL3092461 (BDBM50443635). IC50 = 5 nM for SGK-1; assay details as described. Patent US9174993, Example 5. View Source
- [2] Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. (General principle of halogen bonding in kinase inhibitor design). View Source
